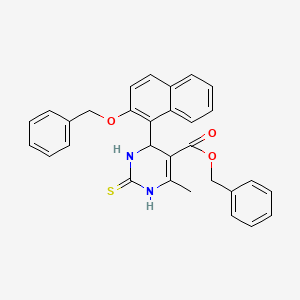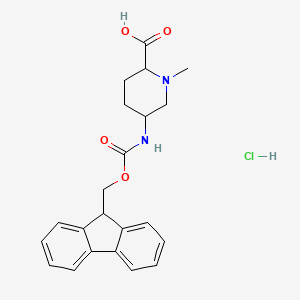
2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hybrid Catalysts in Synthesis
Research on hybrid catalysts highlights the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical applications due to their synthetic versatility and bioavailability. These scaffolds, including structures similar to the queried compound, are synthesized through one-pot multicomponent reactions using diverse catalysts. This synthesis approach is important for developing lead molecules in drug discovery processes (Parmar, Vala, & Patel, 2023).
Chemistry and Properties of Pyridine Derivatives
The chemistry and properties of pyridine derivatives, such as the one , are critical in various branches of chemistry, including the development of complex compounds. These derivatives exhibit a wide range of important properties like spectroscopic features, magnetic properties, biological, and electrochemical activity. Such studies pave the way for new investigations into analogues of these compounds, potentially including the one specified (Boča, Jameson, & Linert, 2011).
Imidazole Scaffold in Inhibitors
The design and synthesis of compounds with an imidazole scaffold, akin to the queried chemical structure, are discussed for their selective inhibition of p38 MAP kinase. This enzyme is targeted for its role in proinflammatory cytokine release. The literature describes the structural analysis and activity studies of such inhibitors, indicating the compound's potential application in designing selective enzyme inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optical Sensors Based on Pyrimidine Derivatives
Pyrimidine derivatives, which share a structural motif with the compound , are utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. Such applications highlight the potential utility of the queried compound in developing new optical sensors with significant biological and medicinal implications (Jindal & Kaur, 2021).
properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-3-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-18(23-20(28-13)14-5-7-16(27-2)8-6-14)12-29-21-24-17(10-19(26)25-21)15-4-3-9-22-11-15/h3-11H,12H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKIRQWQZQNUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC(=CC(=O)N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2809354.png)
![(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2809355.png)

![ethyl 6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809359.png)
![2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2809360.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2809361.png)

![2-[[(E)-2-Phenylethenyl]sulfonylamino]-N-[4-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2809364.png)
![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2809367.png)


amino}-4,4-dimethylpentanoic acid](/img/structure/B2809371.png)